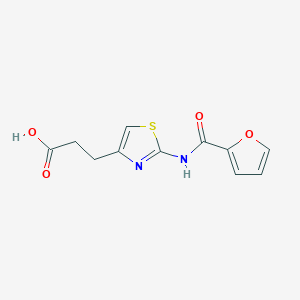

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine

Overview

Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also involve determining the compound’s chemical properties, such as its acidity or basicity .Scientific Research Applications

Synthesis and Antimicrobial Activities

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine and its derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Amination and Structural Studies

Research on the amination of triazines, including 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, has been conducted to understand the formation of 3-amino-1,2,4-triazines. These studies provide insights into the substitution processes and the impact of different leaving groups (Rykowski & Plas, 1982).

Applications in Ligand Chemistry

This compound and its analogs have been studied as ligands in complex formation with metals like Palladium(II). These studies contribute to understanding the binding modes and electrochemical properties of such complexes, which are relevant in various areas of chemistry and materials science (Zvirzdinaite et al., 2017).

Antidepressant and Anxiolytic Drug Research

Derivatives of 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine have been explored as potential antagonists for corticotropin-releasing factor receptor-1 (CRF1), which may serve as antidepressant or anxiolytic drugs. This includes studies on the efficacy of these compounds in animal models of anxiety (Gilligan et al., 2009).

Antimicrobial and Antibacterial Agent Development

Continued research has focused on synthesizing various triazine derivatives, including those related to 5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine, and testing their antimicrobial activities. These studies have led to the discovery of compounds with significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

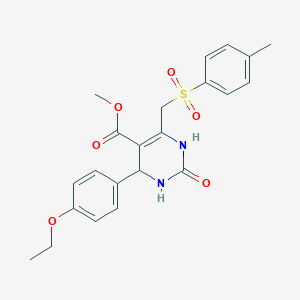

IUPAC Name |

5-(3-methoxyphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-15-8-4-2-3-7(5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLBPNRQFRHVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxyphenyl)-1,2,4-triazin-3-amine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2504428.png)

![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)

![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)

![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)